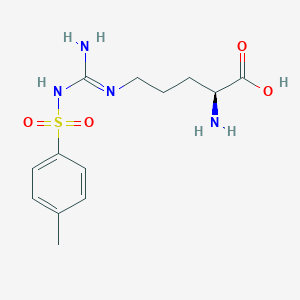

H-Arg(Tos)-OH

Description

Properties

IUPAC Name |

(2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTWQHUEZWYAOI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428591 | |

| Record name | H-Arg(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4353-32-6 | |

| Record name | H-Arg(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Arg(Tos)-OH chemical properties

An In-depth Technical Guide to the Chemical Properties of Nω-Tosyl-L-arginine (H-Arg(Tos)-OH)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nω-Tosyl-L-arginine, commonly abbreviated as this compound, is a chemically modified derivative of the natural amino acid L-arginine. In this molecule, the nucleophilic guanidino group on the side chain is protected by a p-toluenesulfonyl (tosyl) group. This strategic protection is critical in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS), where it prevents unwanted side reactions involving the highly basic guanidinium function. The tosyl group is known for its stability under various reaction conditions, yet it can be removed under specific, strongly acidic protocols. This guide provides a comprehensive overview of the core chemical properties, reactivity, and experimental methodologies associated with this compound, serving as a technical resource for professionals in chemical research and drug development.

Chemical Structure and Core Properties

This compound possesses a chiral center at the α-carbon, a free α-amino group, a free α-carboxyl group, and a tosyl-protected side-chain guanidino group. The tosyl group is a robust protecting group, stable to the conditions used for the removal of acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) α-amino protecting groups, making it a valuable tool in orthogonal peptide synthesis strategies.[1][2]

Data Presentation: Physicochemical Properties

The quantitative chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-5-(N'-tosylcarbamimidamido)pentanoic acid | N/A |

| Synonyms | Ng-Tosyl-L-arginine, this compound | [3] |

| CAS Number | 4353-32-6 | [3][4][5] |

| Molecular Formula | C13H20N4O4S | [3][4][5][6] |

| Molecular Weight | 328.39 g/mol | [4][6][7] |

| Appearance | White to off-white powder | General Knowledge |

| Purity | Typically ≥98% | [5] |

Note: Specific values for melting point and optical rotation for the this compound form are not consistently reported across commercial suppliers. The related compound, Nα-Boc-Nω-tosyl-L-arginine, has a reported melting point of approximately 90 °C (with decomposition).[]

Detailed Chemical Properties

Solubility

The solubility of this compound is dictated by the presence of both polar functional groups (the free α-amino and α-carboxyl groups) and the relatively nonpolar tosyl group.

-

Aqueous Solvents: Like most amino acids, this compound is expected to be soluble in water and aqueous solutions of dilute acids and bases.[9][10] The zwitterionic character at neutral pH enhances its solubility in polar protic solvents.

-

Organic Solvents: Its solubility in organic solvents is moderate. It is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in less polar solvents like chloroform and ethyl acetate is limited.[11] The tosyl group enhances its solubility in organic media compared to unprotected arginine, which is a key advantage during peptide coupling reactions.[]

Stability

The tosyl group is renowned for its chemical stability, which is a primary reason for its use as a protecting group for the arginine side chain.[12]

-

pH Stability: The N-tosyl sulfonamide linkage on the guanidino group is stable across a broad pH range, including the acidic conditions of trifluoroacetic acid (TFA) used for Boc-group removal and the basic conditions of piperidine used for Fmoc-group removal in SPPS.[2][13]

-

Thermal Stability: The compound is stable at ambient temperatures. Storage at 2-8°C is recommended to ensure long-term stability.[]

-

Deprotection: The tosyl group is not completely inert and can be cleaved under specific, harsh conditions. It is typically removed at the final stage of peptide synthesis using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[13][14][15]

Reactivity and Role in Peptide Synthesis

This compound is a building block for peptide synthesis. In a typical SPPS workflow, it is first protected at its α-amino group (e.g., with Boc or Fmoc) to become Boc-Arg(Tos)-OH or Fmoc-Arg(Tos)-OH. The carboxylic acid is then activated for coupling to the N-terminus of the growing peptide chain.

-

Coupling Reactions: The carboxyl group of N-alpha-protected Arg(Tos) is activated using standard coupling reagents (e.g., HBTU, DIC) to form an active ester or other species that readily reacts with the free amino group of the peptide chain.[16]

-

Side-Chain Protection: The tosyl group effectively masks the high basicity (pKa ≈ 12.5) and nucleophilicity of the guanidino side chain, preventing it from interfering with peptide bond formation or causing other side reactions.[14]

-

Deprotection (Cleavage): Removal of the tosyl group is a critical step. During cleavage with strong acids like HF, the released tosyl cation can potentially modify sensitive residues, particularly tryptophan. To prevent this side reaction, scavengers such as thioanisole are typically added to the cleavage cocktail.[13] An efficient deprotection method utilizes a thioanisole-trifluoromethanesulphonic acid system.[17][18]

Experimental Protocols

Protocol for Solubility Determination

This protocol provides a general method for determining the qualitative solubility of this compound in various solvents.

-

Preparation: Dispense approximately 1-2 mg of this compound into separate, clean, and dry microcentrifuge tubes or test tubes.

-

Solvent Addition: To each tube, add 100 µL of the test solvent (e.g., deionized water, 0.1 M HCl, 0.1 M NaOH, DMF, ethanol).

-

Mixing: Vortex each tube vigorously for 30 seconds.

-

Observation: Observe for dissolution. If the solid dissolves completely, it is considered "soluble" at that concentration (~10-20 mg/mL).

-

Heating (Optional): If the compound is not soluble at room temperature, the tube may be gently warmed (e.g., to 50°C) to facilitate dissolution.[19] Note any changes upon heating and subsequent cooling.

-

Documentation: Record the results as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Protocol for Tosyl Group Deprotection in SPPS

This protocol describes a standard method for the final cleavage and deprotection of a synthetic peptide containing an Arg(Tos) residue from the resin support, using a strong acid cocktail.

-

Resin Preparation: Place the dried peptidyl-resin (e.g., 50 mg) in a reaction vessel suitable for strong acids.

-

Scavenger Preparation: Prepare the cleavage cocktail in a fume hood. For a peptide containing Arg(Tos) and potentially Trp, a common cocktail is "High-HF" or a TFMSA-based equivalent. A typical mixture is TFMSA/TFA/thioanisole.

-

Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL) to the resin. The reaction is typically run at 0°C to room temperature for 1-2 hours with occasional agitation.[18]

-

Peptide Precipitation: After the reaction is complete, filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate dropwise into a large volume of cold (0°C) diethyl ether.

-

Peptide Collection: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

-

Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Logical Workflow for Protecting Group Strategy

The following diagram illustrates the decision-making process regarding the stability and lability of the tosyl protecting group in the context of orthogonal peptide synthesis.

Caption: Stability of the Tosyl protecting group under common peptide synthesis conditions.

Experimental Workflow for SPPS Coupling Cycle

This diagram outlines the key steps in a single coupling cycle during Solid-Phase Peptide Synthesis (SPPS) involving an N-alpha-protected Arg(Tos) derivative.

Caption: General workflow for one amino acid coupling cycle in solid-phase peptide synthesis.

References

- 1. Tosyl group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. labsolu.ca [labsolu.ca]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. Tos-Arg-OH | C13H20N4O4S | CID 52501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. microbenotes.com [microbenotes.com]

- 11. TOS-ARG-OH | 1159-15-5 [chemicalbook.com]

- 12. grokipedia.com [grokipedia.com]

- 13. peptide.com [peptide.com]

- 14. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 17. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Peptide Synthesis: A Technical Guide to H-Arg(Tos)-OH

For Immediate Release

[CITY, STATE] – In the intricate world of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired outcomes. This technical whitepaper delves into the core characteristics, applications, and experimental considerations of Nα-tosyl-L-arginine, a key derivative of the amino acid arginine. This guide is intended for researchers, scientists, and professionals in the field of biochemistry and drug development, providing a comprehensive overview to support its effective utilization in the laboratory.

Core Compound Data: H-Arg(Tos)-OH

Nα-tosyl-L-arginine, often abbreviated as this compound or Tos-Arg-OH, is a chemically modified version of the amino acid L-arginine. The tosyl (Tos) group is attached to the alpha-amino group (Nα), providing a stable protecting group that is crucial in certain synthetic strategies.

A notable point of clarification is the compound's CAS (Chemical Abstracts Service) number, as multiple numbers are sometimes associated with it. The primary CAS number for Nα-Tosyl-L-arginine is 1159-15-5 .[1][2][3][4][5] Another number, 4353-32-6, is also occasionally cited by some suppliers for this compound.[6] For clarity and consistency in research and procurement, referencing CAS number 1159-15-5 is recommended for Nα-Tosyl-L-arginine.

The fundamental quantitative data for this compound is summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Synonyms | Nα-tosyl-L-arginine, Tos-Arg-OH | [2] |

| CAS Number | 1159-15-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₂₀N₄O₄S | [3] |

| Molecular Weight | 328.39 g/mol | [3] |

Application in Peptide Synthesis

The primary application of tosyl-protected arginine lies in peptide synthesis, specifically within the Boc (tert-butyloxycarbonyl) strategy for solid-phase peptide synthesis (SPPS). In this methodology, the Nα-amino group of the amino acid to be added to the peptide chain must be temporarily protected to prevent self-polymerization.

While this compound has its alpha-amino group protected by a tosyl group, for stepwise SPPS, a derivative with a more labile Nα-protecting group is required. The most common derivative for this purpose is Boc-Arg(Tos)-OH , where the guanidino side chain is protected by the stable tosyl group, and the alpha-amino group is protected by the acid-labile Boc group.[7]

The tosyl group is favored for its stability under the repetitive acidic conditions used to remove the Nα-Boc group during synthesis.[7] However, its removal from the completed peptide requires harsh acidic conditions, typically using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7] This contrasts with other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which can be removed under milder acidic conditions.

The workflow for incorporating a tosyl-protected arginine residue into a peptide chain using the Boc-SPPS strategy is depicted below.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of a Boc-Arg(Tos)-OH residue into a peptide chain attached to a solid support resin.

Materials:

-

Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Merrifield resin)

-

Boc-Arg(Tos)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agent: Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

Anhydrous Hydrogen Fluoride (HF) apparatus

-

Scavengers (e.g., anisole)

-

Diethyl ether

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DMF.

-

Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM followed by DMF.

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DMF to the resin and agitate for 10-15 minutes to neutralize the ammonium salt formed during deprotection.

-

Drain the solution and wash the resin with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Boc-Arg(Tos)-OH (2-3 equivalents relative to resin loading) and a coupling agent (e.g., DCC, 1 equivalent) in DMF.

-

Add this activation mixture to the resin.

-

Agitate the reaction vessel for 2-4 hours or until a negative Kaiser test indicates complete coupling.

-

Drain the coupling solution and wash the resin extensively with DMF and DCM.

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Boc group is removed, dry the peptide-resin under vacuum.

-

Carefully transfer the resin to an HF cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole) to protect sensitive residues.

-

Perform the HF cleavage at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the tosyl protecting group from the arginine side chain.

-

After safely evaporating the HF, wash the cleaved peptide with cold diethyl ether to precipitate it.

-

Collect the crude peptide by filtration or centrifugation and dry it under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Relevance to Cellular Signaling Pathways

It is important to clarify that this compound is a synthetic amino acid derivative used in chemical synthesis and is not directly involved in biological signaling pathways. Its relevance to cellular signaling is indirect, stemming from its core component, L-arginine .

L-arginine is a crucial amino acid in numerous cellular processes and acts as a precursor for signaling molecules.[8] Once a peptide containing arginine is synthesized (using building blocks like Boc-Arg(Tos)-OH), cleaved, and potentially introduced to a biological system, the constituent arginine residues can influence cellular behavior. Key pathways involving arginine include:

-

Nitric Oxide (NO) Synthesis: Arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide, a critical signaling molecule in vasodilation, neurotransmission, and immune response.

-

mTOR Signaling: Arginine is known to activate the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[8] The activation of mTOR by amino acids is a key signal for the cell to proceed with anabolic processes when nutrients are available.[9] Arginine's effect on autophagy suppression can be mTOR-independent as well, potentially involving the NO pathway.[10]

The diagram below illustrates the central role of arginine in the mTOR signaling cascade.

References

- 1. 1159-15-5 Cas No. | N-alpha-Tosyl-L-Arginine | Apollo [store.apolloscientific.co.uk]

- 2. Nalpha-Tosyl-L-arginine | 1159-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1159-15-5|Tos-Arg-OH|BLD Pharm [bldpharm.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Diversity of amino acid signaling pathways on autophagy regulation: a novel pathway for arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of H-Arg(Tos)-OH: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-tosyl-L-arginine (H-Arg(Tos)-OH), a critical protected amino acid derivative in peptide synthesis and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document compiles qualitative and quantitative information for structurally related compounds to offer valuable insights. Furthermore, a detailed experimental protocol for determining the equilibrium solubility of this compound is provided, alongside visual workflows to guide researchers in solvent selection and experimental execution. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility for its effective application.

Introduction to this compound and its Solubility

N-α-tosyl-L-arginine (this compound) is a derivative of the amino acid L-arginine where the alpha-amino group is protected by a tosyl (Tos) group. This protection is crucial in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during peptide chain elongation. The tosyl group, being bulky and aromatic, significantly influences the molecule's physicochemical properties, including its solubility.

Understanding the solubility of this compound in various solvents is paramount for its effective use. Proper dissolution is critical for achieving efficient coupling reactions in peptide synthesis and for the formulation of arginine-containing compounds in drug discovery. The choice of solvent can impact reaction kinetics, yield, and purity of the final product. Dimethylformamide (DMF) is a common solvent in peptide synthesis due to its excellent solvating properties for protected amino acids[1][2]. However, a quantitative understanding of solubility in DMF and other organic solvents is often necessary for process optimization and scale-up.

Solubility Data of this compound and Related Compounds

Direct quantitative solubility data for this compound is not extensively reported in publicly available literature. However, by examining the solubility of structurally similar compounds, we can infer the likely solubility behavior of this compound. The following table summarizes available data for L-arginine (the parent amino acid), N-α-Boc-N-ω-tosyl-L-arginine (Boc-Arg(Tos)-OH), and N-α-p-Tosyl-L-arginine methyl ester hydrochloride (TAME), a closely related derivative.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| L-Arginine | Water | 25 | High | [3] |

| Methanol | 25 | Moderate | [3] | |

| Dimethylformamide (DMF) | 25 | Low | [3] | |

| Acetonitrile | 25 | Very Low | [3] | |

| Boc-Arg(Tos)-OH | Dimethylformamide (DMF) | Not Specified | Clearly soluble (1 mmole in 2 mL) | [4] |

| Pyridine | 25 | [α]20/D −3.5±0.5°, c = 4% in DMF | ||

| N-α-p-Tosyl-L-arginine methyl ester HCl (TAME) | Dimethylformamide (DMF) | Not Specified | 30 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 30 mg/mL | [5] | |

| Phosphate-Buffered Saline (pH 7.2) | Not Specified | 10 mg/mL | [5] | |

| Water | 25 | 40 mg/mL | [6] | |

| Boc-Arg(Boc)2-OH | Dimethylformamide (DMF) | Not Specified | ~ 30 mg/mL | [7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 30 mg/mL | [7] | |

| Ethanol | Not Specified | ~ 30 mg/mL | [7] |

Note: The qualitative descriptions and quantitative values are approximate and may vary based on the specific batch, purity of the compound, and experimental conditions.

The presence of the tosyl group is expected to increase the hydrophobicity of the arginine derivative compared to the parent L-arginine, likely decreasing its solubility in polar protic solvents like water and increasing its solubility in polar aprotic solvents like DMF. The data for TAME and Boc-Arg(Boc)2-OH suggest that a solubility of around 30 mg/mL in DMF might be a reasonable starting point for experimental determination for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data for this compound in specific solvents, the isothermal shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., DMF, NMP, DCM, Acetonitrile, Methanol, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the precise weight of the added solid.

-

Add a known volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC.

-

Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account any dilutions made.

-

The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizing Workflows and Logical Relationships

To aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and a logical approach to solvent selection.

Caption: Experimental workflow for determining this compound solubility.

Caption: Logical workflow for this compound solvent selection.

Conclusion

While specific, quantitative solubility data for this compound in DMF and other organic solvents remains elusive in the public domain, this technical guide provides a robust framework for researchers. By leveraging data from structurally analogous compounds, a reasonable starting point for solubility estimation can be established. The detailed experimental protocol for the shake-flask method empowers researchers to precisely determine solubility in their solvents of interest. The provided workflows for experimental execution and solvent selection offer a systematic approach to handling this compound in a laboratory setting. This comprehensive guide serves as a valuable resource for the effective and efficient use of this compound in peptide synthesis and broader drug development applications.

References

An In-depth Technical Guide to the Tosyl Protecting Group for Arginine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidino group of arginine, with its high basicity (pKa ≈ 12.5), presents a significant challenge in peptide synthesis.[1] Protection of this functional group is crucial to prevent undesirable side reactions, such as acylation, and to improve the solubility of the amino acid derivative in organic solvents used in solid-phase peptide synthesis (SPPS).[1][2] The tosyl (Ts) group, a p-toluenesulfonyl moiety, is a well-established protecting group for the guanidino side chain of arginine, particularly within the tert-butyloxycarbonyl (Boc) strategy of SPPS.[1] This technical guide provides a comprehensive overview of the tosyl protecting group for arginine, including its chemical properties, methods for its introduction and removal, stability, and potential side reactions.

Physicochemical Properties

The introduction of the tosyl group significantly alters the physicochemical properties of arginine. The resulting derivative, N-tosyl-L-arginine (Tos-Arg-OH), and its various forms are critical reagents in peptide synthesis.

| Property | Value | Reference(s) |

| Molecular Formula (Boc-Arg(Tos)-OH) | C₁₈H₂₈N₄O₆S | [3] |

| Molecular Weight (Boc-Arg(Tos)-OH) | 428.5 g/mol | [3] |

| Melting Point (Boc-Arg(Tos)-OH) | ~90 °C (decomposes) | [4] |

| Appearance (Boc-Arg(Tos)-OH) | White powder | [4] |

| Solubility (Boc-Arg(Tos)-OH) | Soluble in polar organic solvents like DMF and DMSO. | [4] |

| Molecular Formula (Tos-Arg-OMe·HCl) | C₁₄H₂₃ClN₄O₄S | |

| Molecular Weight (Tos-Arg-OMe·HCl) | 378.87 g/mol | |

| Melting Point (Tos-Arg-OMe·HCl) | 145-147 °C | |

| Solubility (Tos-Arg-OMe·HCl) | Soluble in water (40 mg/ml). | [5] |

Synthesis and Introduction of the Tosyl Group

The tosyl group is typically introduced onto the guanidino side chain of arginine using p-toluenesulfonyl chloride (TsCl) under basic conditions. The following protocol describes a general procedure for the synthesis of Nα-Boc-Nω-tosyl-L-arginine.

Experimental Protocol: Synthesis of Nα-Boc-Nω-tosyl-L-arginine

Materials:

-

L-arginine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

Procedure:

-

Nα-Boc Protection:

-

Dissolve L-arginine in a 1:1 mixture of dioxane and water.

-

Cool the solution in an ice bath and adjust the pH to approximately 10-11 with a solution of NaOH.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with NaOH solution.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the solution to pH 2-3 with cold 1 M HCl.

-

Extract the product, Boc-L-arginine, with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Nω-Tosylation:

-

Dissolve the crude Boc-L-arginine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add a solution of p-toluenesulfonyl chloride (TsCl) in acetone or dioxane dropwise with vigorous stirring.

-

Maintain the pH of the reaction mixture between 10 and 11 by the dropwise addition of NaOH solution.

-

Continue stirring at room temperature for several hours after the addition is complete.

-

Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

-

A white precipitate of Boc-Arg(Tos)-OH will form.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

-

Expected Yield: The overall yield for this two-step process is typically in the range of 70-85%.

Role in Solid-Phase Peptide Synthesis (SPPS)

The tosyl group is primarily employed in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS.[1] In this strategy, the Nα-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with groups that are stable to the conditions used for Boc removal (typically trifluoroacetic acid, TFA) but are cleaved during the final deprotection step. The tosyl group on the arginine side chain is stable to the repetitive TFA treatments used to remove the Nα-Boc group.[6]

Experimental Workflow: Boc-SPPS Cycle with Boc-Arg(Tos)-OH

Boc-SPPS cycle for incorporating a tosyl-protected arginine residue.

Deprotection of the Tosyl Group

Removal of the tosyl group from the arginine side chain requires strong acidic conditions and is typically performed concurrently with the cleavage of the peptide from the resin at the end of the synthesis. The most common reagents for this purpose are anhydrous hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA).[1]

Cleavage Cocktails and Conditions

The choice of cleavage cocktail is critical to ensure complete deprotection while minimizing side reactions. Scavengers are added to the cleavage mixture to trap reactive carbocations generated during the process.

| Cleavage Method | Reagent Cocktail | Conditions | Efficacy | Potential Side Reactions | Reference(s) |

| High HF | HF/p-cresol/p-thiocresol (90:5:5) | 0 °C, 1-2 hours | Good | Ornithine formation, Tryptophan modification.[7] | [7] |

| "Low-High" HF | Step 1 (Low): HF/DMS (1:3) with scavengersStep 2 (High): 100% HF with scavengers | 0 °C, 2 hours (low), 1 hour (high) | Very Good | Minimizes side reactions by using a milder initial deprotection step.[7] | [7] |

| TFMSA | TFMSA/TFA/thioanisole/m-cresol | Room temp, 1-2 hours | Moderate to Good | Efficacy can be sequence-dependent; may lead to sulfonation of sensitive residues.[8] | [8][9] |

Experimental Protocol: High HF Cleavage

Materials:

-

Peptide-resin (Boc-Peptide-Resin)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger cocktail (e.g., p-cresol, thioanisole)

-

HF cleavage apparatus

-

Cold diethyl ether

-

Stir bar

Procedure:

-

Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.

-

Add the scavenger cocktail to the reaction vessel.

-

Cool the reaction vessel in a dry ice/acetone bath (-78 °C).

-

Carefully distill the required amount of anhydrous HF into the reaction vessel.

-

Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours. For peptides containing multiple Arg(Tos) residues, the cleavage time may need to be extended.

-

Remove the HF by vacuum distillation.

-

Wash the resin and precipitated peptide with cold diethyl ether to remove scavengers.

-

Filter and collect the crude peptide.

-

Dry the crude peptide under vacuum.

Deprotection Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. N(alpha)-boc-N(omega)-tosyl-L-arginine | C18H28N4O6S | CID 294909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 9. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

H-Arg(Tos)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Tosyl-L-arginine (H-Arg(Tos)-OH). Understanding the chemical stability of this critical raw material is paramount for ensuring the integrity of research and the quality of synthesized peptides in drug development. This document summarizes available data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Chemical Stability and Storage Recommendations

This compound is a tosyl-protected derivative of the amino acid arginine, widely used in solid-phase peptide synthesis. The tosyl group provides robust protection for the guanidino side chain, which is generally stable under the acidic and basic conditions commonly employed in peptide synthesis. However, like all complex organic molecules, its stability is not absolute and is influenced by environmental factors such as temperature, moisture, and light.

General Stability Profile

The tosylamide linkage in this compound is known for its high stability. It is resistant to cleavage by moderate acids and bases, which is a key advantage during peptide synthesis. Removal of the tosyl group typically requires harsh conditions, such as treatment with sodium in liquid ammonia, highlighting its inherent stability.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, proper storage is crucial. Based on information from various suppliers and safety data sheets, the following conditions are recommended for the storage of solid this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. |

| Humidity | Store in a dry environment. | The compound can be hygroscopic; moisture can promote hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Protects against potential oxidative degradation. |

| Light | Protect from light. | While not explicitly stated for this compound, many complex organic molecules are light-sensitive. |

| Container | Tightly sealed, opaque container. | Prevents exposure to moisture, air, and light. |

Note: Always refer to the manufacturer's specific recommendations provided on the certificate of analysis or safety data sheet.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure of the molecule and general knowledge of peptide and amino acid degradation. The primary points of susceptibility are the amino acid backbone and the tosyl protecting group under certain harsh conditions.

A simplified overview of potential degradation pathways is illustrated below:

H-Arg(Tos)-OH vs. L-Arginine for Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of arginine into synthetic peptides is a critical yet often challenging step in solid-phase peptide synthesis (SPPS). The highly basic and nucleophilic nature of its guanidinium side chain necessitates careful strategic planning to prevent unwanted side reactions and ensure high purity and yield of the final product. Historically, this has been managed through the use of protecting groups, with H-Arg(Tos)-OH being a prominent choice within the Boc (tert-butyloxycarbonyl) synthesis strategy. More recently, advancements in peptide chemistry have enabled the use of unprotected L-arginine, particularly within the Fmoc (9-fluorenylmethoxycarbonyl) framework, offering a "greener" and more atom-economical approach. This guide provides a detailed technical comparison of these two methodologies, complete with quantitative data, experimental protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their specific needs.

Core Concepts: A Tale of Two Strategies

The choice between this compound and unprotected L-arginine is fundamentally tied to the overarching peptide synthesis strategy employed: Boc or Fmoc.

-

Boc-SPPS with this compound: This traditional approach relies on the acid-labile Boc group for temporary Nα-protection and more robust, acid-stable protecting groups for the amino acid side chains. This compound, where the guanidinium group is masked by a p-toluenesulfonyl (Tos) group, fits seamlessly into this strategy. The Tos group is stable to the repetitive TFA treatments used for Boc removal and is cleaved at the final step with strong acids like anhydrous hydrogen fluoride (HF).[1]

-

Fmoc-SPPS with L-Arginine: This modern strategy utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection. The use of unprotected L-arginine (often as Fmoc-Arg-OH or its hydrochloride salt, Fmoc-Arg(HCl)-OH) in this context is a more recent development. It circumvents the need for a side-chain protecting group, thereby improving atom economy and reducing impurities arising from protecting group cleavage.[2][3] However, this approach is more susceptible to a key side reaction: δ-lactam formation.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters to facilitate a direct comparison between the two approaches. It is important to note that a direct, "apples-to-apples" comparison is challenging as the two arginine derivatives are used in different chemical environments (Boc vs. Fmoc). The data presented reflects performance within their respective optimal strategies.

Table 1: Performance Comparison of Arginine Derivatives in SPPS

| Parameter | This compound (in Boc-SPPS) | Unprotected L-Arginine (in Fmoc-SPPS) | Notes |

| Primary Side Reaction | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group. | High propensity for δ-lactam formation, leading to chain termination.[4][5] | The choice of protecting group and cleavage/coupling conditions is critical to minimize these side reactions. |

| Coupling Efficiency | Generally high. | Can be significantly lower due to δ-lactam formation; requires optimized coupling reagents and protocols.[6] | Double coupling is often recommended for arginine residues in both strategies to ensure complete incorporation.[5] |

| Deprotection Conditions | Harsh acidolysis (e.g., anhydrous HF).[7] | Not applicable (side chain is unprotected). | The need for specialized equipment and safety protocols for handling HF is a significant drawback of the Boc/Tos strategy. |

| Handling Safety | Requires specialized equipment and stringent safety protocols for handling HF. | Standard laboratory procedures. | The use of unprotected arginine in Fmoc-SPPS is considered a "greener" alternative.[3] |

Table 2: Solubility of Arginine Derivatives in Common SPPS Solvents

| Compound | Solvent | Solubility | Reference |

| Boc-Arg(Tos)-OH | Dichloromethane (DCM) | Soluble | General knowledge |

| Dimethylformamide (DMF) | Soluble | General knowledge | |

| L-Arginine | Water | High | [8] |

| Methanol | Moderate | [8] | |

| Dimethylformamide (DMF) | Low | [8] | |

| Dichloromethane (DCM) | Very Low | [8] | |

| Fmoc-Arg(Pbf)-OH * | Dimethylformamide (DMF) | Soluble | [9] |

| Dimethyl sulfoxide (DMSO) | Soluble | [9] |

Note: Solubility data for Fmoc-Arg(Pbf)-OH is included as a reference for a commonly used protected arginine in Fmoc chemistry, highlighting the improved solubility of protected derivatives in organic solvents compared to free L-arginine.

Key Side Reactions: A Deeper Dive

1. δ-Lactam Formation with Unprotected L-Arginine

During the activation of the carboxylic acid of Fmoc-Arg-OH for coupling, an intramolecular cyclization can occur with the guanidinium side chain. This forms a stable six-membered δ-lactam, rendering the amino acid incapable of coupling to the growing peptide chain.[4] This leads to the formation of deletion sequences (des-Arg peptides), which can be difficult to separate from the desired product.[4] The extent of this side reaction is highly dependent on the coupling reagents, solvent, and temperature.[4] Studies have shown that using carbodiimide-based coupling agents like DIC in combination with an additive like OxymaPure can minimize this side reaction.[10]

2. Tryptophan Modification by the Tosyl Group

During the final cleavage of the peptide from the resin using strong acids like HF, the cleaved p-toluenesulfonyl (Tos) group from this compound can reattach to the indole side chain of tryptophan residues.[11] This results in a modified peptide that can be challenging to purify. This side reaction can be suppressed by using scavengers in the cleavage cocktail, such as thioanisole.[11]

Experimental Protocols

Protocol 1: Boc-SPPS using Boc-Arg(Tos)-OH

This protocol outlines a general cycle for the incorporation of Boc-Arg(Tos)-OH in manual Boc-SPPS.

1. Resin Swelling and Deprotection:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

-

Deprotect the Nα-Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a fresh solution of 50% TFA/DCM for 20-30 minutes.[12]

-

Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).[12]

2. Neutralization:

-

Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.[12]

-

Wash the resin with DCM (3x).[12]

3. Amino Acid Coupling:

-

In a separate vessel, dissolve Boc-Arg(Tos)-OH (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in DMF.

-

Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor coupling completion using the Kaiser test.

4. Washing:

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

5. Final Cleavage and Deprotection:

-

After synthesis is complete, dry the peptide-resin under vacuum.

-

Prepare a cleavage cocktail of anhydrous HF with scavengers (e.g., anisole, thioanisole). This step requires specialized equipment and safety precautions.

-

Treat the peptide-resin with the HF cocktail at 0°C for 1 hour.

-

Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

Protocol 2: Fmoc-SPPS using Unprotected Fmoc-Arg(HCl)-OH

This protocol is based on recent advancements for the use of side-chain unprotected arginine.[2][3]

1. Resin Swelling and Fmoc Deprotection:

-

Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

-

Deprotect the Nα-Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a fresh solution for 15 minutes.

-

Wash the resin thoroughly with DMF (5x).

2. Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Arg(HCl)-OH (1.5-2 equivalents), OxymaPure (1.5-2 equivalents), and DIC (1.5-2 equivalents) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor coupling completion using the Kaiser test. For difficult couplings, a second coupling step may be necessary.

3. Washing:

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

4. Final Cleavage:

-

After synthesis is complete, wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

-

Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and precipitate the crude peptide with cold diethyl ether.

Mandatory Visualization

Caption: Comparative workflow of Boc-SPPS with this compound and Fmoc-SPPS with unprotected L-arginine.

Caption: Key side reaction pathways in arginine incorporation during peptide synthesis.

Conclusion and Recommendations

The choice between this compound and unprotected L-arginine for peptide synthesis is a strategic one, with significant implications for the synthesis workflow, potential side reactions, and overall efficiency.

This compound in Boc-SPPS remains a robust and reliable method, particularly for sequences that are not sensitive to harsh acid cleavage. Its high coupling efficiency and the lower propensity for δ-lactam formation are significant advantages. However, the necessity of using anhydrous HF for deprotection is a major drawback in terms of safety and equipment requirements, and the potential for tryptophan modification must be carefully managed.

Unprotected L-arginine in Fmoc-SPPS represents a more modern, "greener," and atom-economical approach. It avoids the use of a side-chain protecting group, simplifying the synthesis and reducing potential impurities from cleavage byproducts. The primary challenge is the management of δ-lactam formation, which requires careful optimization of coupling conditions. Recent advancements in coupling reagents have made this a more viable and attractive option, especially for large-scale and industrial peptide synthesis where cost and environmental impact are major considerations.

For researchers equipped for Boc-SPPS and synthesizing peptides without highly acid-sensitive residues, This compound is a proven and effective choice. For those employing Fmoc-SPPS, especially with a focus on green chemistry and cost-effectiveness, the use of unprotected L-arginine with optimized protocols is a powerful and increasingly popular strategy. The decision should be made based on the specific peptide sequence, available laboratory infrastructure, and the overall goals of the synthesis.

References

- 1. peptide.com [peptide.com]

- 2. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Guide to Tosyl-Protected Arginine Derivatives for Researchers and Drug Development Professionals

Introduction

Arginine, with its strongly basic guanidinium side chain, is a crucial amino acid in many biologically active peptides. However, this reactive functional group presents significant challenges during chemical peptide synthesis, necessitating the use of protecting groups to prevent unwanted side reactions and improve solubility. Among the earliest and most well-established strategies is the use of the tosyl (Ts or Tos) group for side-chain protection.

This technical guide provides a comprehensive overview of tosyl-protected arginine derivatives, covering their synthesis, deprotection, and applications in peptide chemistry and drug development. It is intended for researchers, scientists, and professionals involved in peptide synthesis, medicinal chemistry, and biochemical research. We will delve into detailed experimental protocols, comparative data, and the mechanistic pathways where these derivatives play a vital role.

Core Concepts of Tosyl Protection

The p-toluenesulfonyl (tosyl) group is a robust protecting group for the guanidino function of arginine.[1] Its primary role in peptide synthesis is to mask the nucleophilicity of the side chain, thereby preventing side reactions during the activation and coupling of the amino acid's carboxyl group.[2] This protection is particularly critical in solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support.[2]

The tosyl group's stability under various conditions makes it a reliable choice, though this same stability necessitates harsh cleavage conditions for its removal.[3]

Synthesis and Structure

Tosyl-protected arginine is typically prepared by reacting arginine with p-toluenesulfonyl chloride under basic conditions. For use in Fmoc-based SPPS, the Nα-amino group is protected with the fluorenylmethoxycarbonyl (Fmoc) group, yielding Nα-Fmoc-Nω-tosyl-L-arginine.[4][5] Similarly, for Boc-based SPPS, the Nα-amino group is protected with the tert-butoxycarbonyl (Boc) group.

Deprotection of the Tosyl Group

The removal of the tosyl group from the arginine side chain is a critical and challenging step. Due to its high stability, the tosyl group is resistant to the standard trifluoroacetic acid (TFA) conditions used in Fmoc-SPPS.[3] Instead, it requires very strong acids, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][6] These harsh conditions make the tosyl group more compatible with Boc-based synthesis strategies, where HF is traditionally used for the final cleavage from the resin.[3][7]

To mitigate potential side reactions during deprotection, scavengers are essential. Thioanisole has been shown to be a particularly effective scavenger in TFMSA-based cleavage cocktails, significantly accelerating the removal of the tosyl group compared to other nucleophiles like anisole.[1][8]

Applications in Peptide Synthesis and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, N-tosyl-L-arginine derivatives are primarily used in the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[6] The tosyl group is stable throughout the synthesis, where the temporary Nα-Boc group is removed at each cycle with TFA. The final deprotection and cleavage from the resin are performed simultaneously using a strong acid like HF.[7]

Side Reactions:

-

Tryptophan Modification: During final cleavage, the released tosyl group can reattach to electron-rich side chains, particularly the indole ring of tryptophan. This side reaction can be suppressed by adding scavengers like thioanisole to the cleavage mixture.[7]

-

Incomplete Deprotection: The robustness of the tosyl group can lead to incomplete removal, resulting in heterogeneous peptide products. Optimizing cleavage time and scavenger composition is critical.[3]

Enzyme Inhibition and Biochemical Research

Beyond its role in synthesis, tosyl-arginine derivatives are valuable tools in biochemical research. Nα-p-Tosyl-L-arginine methyl ester (TAME) is a well-known synthetic substrate and inhibitor for a variety of serine proteases, including trypsin, thrombin, and plasmin.[9] It is widely used in enzyme kinetics assays to measure protease activity.[10]

More recently, TAME has been identified as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase that controls mitosis.[9][11] TAME mimics the isoleucine-arginine (IR) tail of APC/C co-activators (Cdc20 and Cdh1), binding to the complex and preventing its activation.[11][12] This makes it a valuable pharmacological tool for studying cell cycle regulation and a potential lead for developing anti-cancer therapeutics.[11]

Quantitative Data and Comparative Analysis

The choice of protecting group for arginine's side chain significantly impacts the efficiency, purity, and success of peptide synthesis. The tosyl group is one of several sulfonyl-based protecting groups, each with distinct advantages and disadvantages.

Table 1: Comparison of Common Arginine Protecting Groups

| Protecting Group | Abbreviation | Primary SPPS Strategy | Cleavage Conditions | Key Advantages/Disadvantages |

| Tosyl | Tos | Boc | Strong acid (HF, TFMSA)[3][6] | Pro: High stability. Con: Requires harsh cleavage, incompatible with standard Fmoc.[3] |

| Nitro | NO₂ | Boc | HF or reduction (e.g., SnCl₂)[6][7] | Pro: Prevents δ-lactam formation.[6] Con: Can lead to ornithine byproduct.[7] |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Fmoc | TFA with scavengers (prolonged)[7] | Pro: More acid labile than Tos. Con: Requires long cleavage times.[3] |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Fmoc | TFA[7] | Pro: More labile than Mtr. Con: Slower deprotection than Pbf.[7] |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Fmoc | Mild TFA[7] | Pro: Highly acid labile, fast cleavage.[7][13] Con: Most expensive option.[6] |

Table 2: Properties of Nα-p-Tosyl-L-arginine methyl ester hydrochloride (TAME)

| Property | Value |

| CAS Number | 1784-03-8 |

| Molecular Formula | C₁₄H₂₂N₄O₄S · HCl[9] |

| Molecular Weight | 378.87 g/mol [14] |

| Appearance | White to off-white powder |

| Purity | ≥98% (Typical)[14] |

| Melting Point | 145-147 °C |

| Storage Temperature | -20°C |

Key Experimental Protocols

Protocol 1: Deprotection of Nω-Tosyl Arginine using TFMSA-Thioanisole

This protocol describes an efficient method for cleaving the tosyl group from an arginine-containing peptide.[1]

Materials:

-

Nω-Tos-Arginine containing peptide

-

Trifluoromethanesulfonic acid (TFMSA)

-

Thioanisole

-

Trifluoroacetic acid (TFA)

-

Dry reaction vessel

-

Stirring apparatus

-

Ice bath

-

Diisopropyl ether (cold)

Procedure:

-

Place the protected peptide (0.1 mmol) in a dry reaction vessel.

-

Add trifluoroacetic acid (TFA) (2 ml) to dissolve the peptide.

-

Add thioanisole (5 mmol) to the solution as a scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (TFMSA) (0.5 mmol) to the stirred solution.

-

Allow the reaction to proceed at 25°C for 90 minutes. Monitor the reaction progress by HPLC if possible.

-

After completion, precipitate the crude peptide by adding the reaction mixture to a tenfold volume of cold diisopropyl ether.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the peptide pellet with cold ether to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

Protocol 2: General Coupling Step in Boc-SPPS using Boc-Arg(Tos)-OH

This protocol outlines a standard coupling cycle for incorporating Boc-Arg(Tos)-OH into a peptide chain during solid-phase synthesis.

Materials:

-

Peptidyl-resin with a free N-terminal amine

-

Boc-Arg(Tos)-OH

-

Coupling agent (e.g., HBTU, DIC)

-

Base (e.g., DIPEA, HOBt)

-

Solvent (e.g., DMF, NMP)

-

SPPS reaction vessel

Procedure:

-

Swell the peptidyl-resin in the synthesis solvent (e.g., DMF).

-

Prepare the activation solution: In a separate vial, dissolve Boc-Arg(Tos)-OH (3-4 equivalents relative to resin loading), the coupling agent (e.g., HBTU, 3-4 eq.), and a base (e.g., HOBt, 3-4 eq.) in DMF.

-

Add the activating base (e.g., DIPEA, 6-8 eq.) to the activation solution and mix for 1-2 minutes.

-

Drain the solvent from the resin and add the activated amino acid solution.

-

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents.

-

The resin is now ready for the Nα-Boc deprotection step of the next cycle.

Conclusion

Tosyl-protected arginine derivatives represent a foundational tool in the field of peptide chemistry. While the development of more acid-labile protecting groups like Pbf has made the tosyl group less common in modern Fmoc-based SPPS, its high stability ensures its continued relevance, particularly in Boc-based strategies and for specific applications where robust protection is paramount.[3][6] Furthermore, derivatives like TAME have found a distinct and important niche as enzyme substrates and inhibitors, providing valuable insights into biological pathways and serving as leads for drug discovery.[9][11] A thorough understanding of the properties, applications, and experimental considerations of tosyl-protected arginine is therefore essential for researchers in peptide synthesis and medicinal chemistry.

References

- 1. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Nα-p-Tosyl-L-arginine methyl ester 1784-03-8 [sigmaaldrich.com]

- 11. Effects of tosyl-l-arginine methyl ester (TAME) on the APC/c subunits: An in silico investigation for inhibiting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nα-p-Tosyl-L-arginine methyl ester hydrochloride, 98% | Ottokemi™ [ottokemi.com]

- 13. nbinno.com [nbinno.com]

- 14. scbt.com [scbt.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of H-Arg(Tos)-OH

For Immediate Release

This technical guide provides a comprehensive overview of H-Arg(Tos)-OH (Nα-Tosyl-L-arginine), a critical arginine derivative for researchers, scientists, and professionals engaged in peptide synthesis and drug development. This document outlines the essential safety protocols, handling procedures, and a detailed experimental methodology for its application in solid-phase peptide synthesis (SPPS), ensuring both operational safety and scientific success.

Core Safety and Handling Protocols

1.1. Hazard Identification and Personal Protective Equipment (PPE)

-

Potential Hazards : May cause respiratory tract, eye, and skin irritation. May be harmful if swallowed or inhaled.

-

Recommended PPE :

-

Eye Protection : Chemical splash goggles.

-

Hand Protection : Chemical-resistant gloves (e.g., Nitrile rubber).

-

Respiratory Protection : A dust respirator or a self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the powder.

-

Body Protection : A full laboratory suit and boots are recommended to prevent skin contact.

-

1.2. First Aid Measures

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact : Immediately wash the affected area with soap and plenty of water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

1.3. Handling and Storage

-

Handling : Avoid breathing dust. Keep away from heat and sources of ignition. Use in a well-ventilated area, preferably within a chemical fume hood.

-

Storage : Store in a tightly closed container in a cool, dry place. Recommended storage temperature is at or below 5°C (41°F).

1.4. Fire-Fighting and Accidental Release Measures

-

Extinguishing Media : Use a carbon dioxide or dry chemical extinguisher for small fires. For larger fires, water spray, fog, or foam is appropriate.

-

Accidental Release : Use appropriate tools to carefully collect the spilled solid material into a designated waste container for disposal. Avoid generating dust.

Physicochemical and Stability Data

Understanding the physical and chemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value |

| Chemical Formula | C13H20N4O4S |

| Molecular Weight | 328.39 g/mol |

| Appearance | White to off-white powder |

| Stability | Stable under recommended storage conditions. |

| Incompatibilities | Strong oxidizing agents. |

| Hazardous Decomposition | Oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx). |

Experimental Protocol: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in SPPS, particularly within the Boc (tert-butyloxycarbonyl) strategy. The tosyl group provides robust protection for the guanidino side chain of arginine. The following is a generalized yet detailed protocol for the incorporation of this compound into a growing peptide chain on a solid support.

3.1. Materials and Reagents

-

This compound

-

Boc-protected amino acids

-

Solid-phase synthesis resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Piperidine (for Fmoc deprotection, if applicable)

-

Cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers)

-

Diethyl ether

3.2. Step-by-Step Methodology

This protocol assumes a Boc-SPPS workflow.

Step 1: Resin Swelling and Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with DMF (3 x 5 mL per gram of resin) to swell it, allowing for better reaction kinetics.

Step 2: Boc Deprotection

-

Treat the resin-bound peptide with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc protecting group.

-

Wash the resin thoroughly with DCM (3 x 5 mL/g) and then DMF (3 x 5 mL/g) to remove residual TFA and prepare for the coupling step.

Step 3: Neutralization

-

Neutralize the protonated N-terminus by washing the resin with a 10% solution of DIEA in DMF for 5-10 minutes.

-

Wash the resin again with DMF (3 x 5 mL/g) to remove excess base.

Step 4: Coupling of this compound

-

In a separate vial, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/DIEA or DCC/HOBt) in DMF.

-

Add the activated this compound solution to the reaction vessel containing the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, wash the resin with DMF (3 x 5 mL/g) and DCM (3 x 5 mL/g) to remove excess reagents and byproducts.

Step 5: Chain Elongation Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Step 6: Cleavage and Deprotection of the Tosyl Group

-

After the full peptide sequence is assembled, dry the resin thoroughly.

-

Treat the peptide-resin with a strong acid cleavage cocktail. The tosyl group on arginine requires harsh acidic conditions for removal, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This step must be performed by trained personnel in a specialized, acid-resistant apparatus.

-

The cleavage reaction typically proceeds for 1-2 hours at 0°C. Scavengers (e.g., anisole, thioanisole) should be included in the cleavage cocktail to prevent side reactions.

Step 7: Peptide Precipitation and Purification

-

Following cleavage, precipitate the crude peptide by adding the acidic solution to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Relationships

To further clarify the procedures and concepts discussed, the following diagrams have been generated.

Caption: A logical workflow for the safe handling of this compound.

Caption: The cyclical process of incorporating this compound in SPPS.

References

H-Arg(Tos)-OH nmr and mass spectrometry data

An In-depth Technical Guide on the Core NMR and Mass Spectrometry Data of H-Arg(Tos)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-α-tosyl-L-arginine (this compound). Due to the limited availability of specific experimental spectra in public databases, this guide presents predicted data based on the analysis of its constituent chemical moieties. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

-

IUPAC Name: (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid

-

Synonyms: this compound, N-α-tosyl-L-arginine

-

Molecular Formula: C₁₃H₂₀N₄O₄S[1]

-

Molecular Weight: 328.4 g/mol [1]

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical chemical shift values for arginine and tosyl functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Arginine α-CH | 3.8 - 4.2 | Doublet of doublets |

| Arginine β-CH₂ | 1.7 - 1.9 | Multiplet |

| Arginine γ-CH₂ | 1.5 - 1.7 | Multiplet |

| Arginine δ-CH₂ | 3.1 - 3.3 | Multiplet |

| Tosyl CH₃ | 2.3 - 2.5 | Singlet |

| Tosyl Ar-H (ortho to SO₂) | 7.6 - 7.8 | Doublet |

| Tosyl Ar-H (meta to SO₂) | 7.2 - 7.4 | Doublet |

| Guanidinium NH | 6.8 - 7.5 | Broad singlet |

| Sulfonamide NH | 8.0 - 8.5 | Broad singlet |

| Carboxylic Acid OH | 10.0 - 12.0 | Broad singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Arginine α-C | 55 - 60 |

| Arginine β-C | 28 - 32 |

| Arginine γ-C | 24 - 28 |

| Arginine δ-C | 40 - 45 |

| Arginine Guanidinium C | 156 - 160 |

| Carboxylic Acid C=O | 170 - 175 |

| Tosyl CH₃ | 20 - 22 |

| Tosyl Ar-C (ipso to SO₂) | 142 - 145 |

| Tosyl Ar-C (ortho to SO₂) | 129 - 132 |

| Tosyl Ar-C (meta to SO₂) | 126 - 129 |

| Tosyl Ar-C (para to SO₂) | 135 - 138 |

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of this compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and potential fragments are presented below.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 329.1 | Protonated molecular ion |

| [M+Na]⁺ | 351.1 | Sodiated adduct |

| [M-H₂O+H]⁺ | 311.1 | Loss of water |

| [M-C₆H₉N₃O+H]⁺ | 174.1 | Loss of the arginine side chain (guanidinium and propyl group) |

| [C₇H₇SO₂]⁺ | 155.0 | Tosyl group fragment |

| [C₇H₈]⁺ | 92.1 | Toluene fragment |

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[2][3]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumentation:

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

-

-

Instrument Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.0-4.5 kV.[5]

-

Nebulizing Gas (N₂) Pressure: 30-50 psi.

-

Drying Gas (N₂) Flow Rate: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Scan Range: m/z 50-500.

-

Fragmentation (for MS/MS): Collision-induced dissociation (CID) with collision energy ramped from 10-40 eV to generate fragment ions.

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Workflow for the characterization of this compound.

Caption: Predicted ESI-MS fragmentation of this compound.

References

Methodological & Application

H-Arg(Tos)-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Nα-tert-butyloxycarbonyl-Nω-tosyl-L-arginine (H-Arg(Tos)-OH) in solid-phase peptide synthesis (SPPS), specifically within the Boc/Bzl protection strategy. These notes detail the properties, applications, and potential side reactions associated with this protecting group, along with detailed protocols for its use.

Introduction to Arginine Protection in SPPS

The synthesis of arginine-containing peptides presents a unique challenge due to the highly basic and nucleophilic nature of the guanidinium group in its side chain. To prevent unwanted side reactions during peptide chain elongation, this functional group must be effectively protected. The tosyl (Tos) group is a well-established protecting group for the arginine side chain, particularly in Boc-based SPPS.[1][2] It offers robust protection throughout the synthesis but requires specific, stringent conditions for its removal.[3][4]

Properties and Applications of this compound

This compound is the arginine derivative of choice in many Boc-SPPS campaigns due to the stability of the tosyl group under the repetitive acidic conditions used for the removal of the Nα-Boc group.

Key Characteristics:

-

High Stability: The tosyl group is stable to the trifluoroacetic acid (TFA) solutions used for Nα-Boc deprotection.[5]

-

Compatibility: It is fully compatible with the Boc/Bzl protection strategy.

-

Cleavage: Its primary drawback is the requirement for strong acids, such as anhydrous hydrogen fluoride (HF), for its removal.[3][6] This necessitates specialized equipment and stringent safety protocols.[4]

Typical Applications:

-

Synthesis of peptides where the robust protection of the arginine side chain is paramount.

-

Utilized in established protocols for the synthesis of biologically active peptides.

Comparison of Arginine Protecting Groups in Boc-SPPS

The selection of an appropriate protecting group for the arginine side chain is a critical decision that influences the overall success of the peptide synthesis. The following table provides a comparative overview of commonly used protecting groups in Boc-SPPS.

| Protecting Group | Nα-Protection Strategy | Relative Acid Lability | Typical Cleavage Conditions | Coupling Efficiency | Key Advantages & Disadvantages |